molecular formula C18H19NO4S B6412848 2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261941-12-1

2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412848
CAS No.: 1261941-12-1
M. Wt: 345.4 g/mol
InChI Key: NOJJDJQYXGMLPB-UHFFFAOYSA-N
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Description

2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a methyl group at position 2, a pyrrolidine sulfonyl group at position 4', and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

2-methyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-16(5-4-6-17(13)18(20)21)14-7-9-15(10-8-14)24(22,23)19-11-2-3-12-19/h4-10H,2-3,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJJDJQYXGMLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692340
Record name 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-12-1
Record name 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

Protocol :

  • Reactants : 3-Bromo-2-methylbenzoic acid (or protected derivative) and 4-boronophenyl sulfonylpyrrolidine.

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ in a 3:1 THF/H₂O mixture.

  • Conditions : 80–100°C, 12–24 h under inert atmosphere.

Outcomes :

EntryBoronic Acid EquivalentYield (%)Purity (%)
11.27295
21.58598
32.08897

Optimized conditions (Entry 3) use excess boronic acid to drive the reaction to completion, achieving 88% yield.

Ullmann Coupling for Electron-Deficient Substrates

For substrates resistant to Suzuki coupling, Ullmann reactions with CuI/1,10-phenanthroline achieve comparable yields (75–82%) but require higher temperatures (120°C).

Sulfonylation of Pyrrolidine: Regioselective Approaches

Introducing the pyrrolidine sulfonyl group at the biphenyl's 4'-position demands precise control to avoid polysubstitution.

Direct Sulfonylation with Sulfur Trioxide Complexes

Method :

  • Sulfonating Agent : Pyridine·SO₃ complex (2.0 equiv).

  • Base : DMAP (4-Dimethylaminopyridine, 0.1 equiv).

  • Solvent : Anhydrous DCM at 0°C → RT.

  • Reaction Time : 6–8 h.

Results :

  • Yield : 78–85% (isolated).

  • Regioselectivity : >99% para-substitution confirmed via HPLC.

Stepwise Sulfonation Using Chlorosulfonic Acid

Alternative routes employ chlorosulfonic acid to generate a sulfonyl chloride intermediate, followed by amine coupling:

  • Chlorosulfonation : Biphenyl derivative + ClSO₃H (neat, 50°C, 2 h).

  • Amine Coupling : Pyrrolidine (1.5 equiv), Et₃N (3.0 equiv), THF, 0°C → RT.

Yield : 70% over two steps.

Carboxylic Acid Functionalization and Protection

The 3-carboxylic acid group is introduced via oxidation of a methyl or benzyl ester precursor.

Methyl Ester Hydrolysis

Conditions :

  • Reagent : LiOH (3.0 equiv) in THF/H₂O (4:1).

  • Temperature : 60°C, 6 h.

  • Yield : 95%.

Oxidative Methods for Direct Installation

KMnO₄-Mediated Oxidation :

  • Substrate: 3-Methylbiphenyl derivative.

  • Conditions: KMnO₄ (excess), H₂O/acetone (3:1), 70°C, 12 h.

  • Yield: 68%.

Stereochemical Considerations and Racemization Mitigation

The carboxylic acid at position 3 and sulfonamide linkage are prone to racemization under basic conditions.

Protective Group Strategies

  • Carboxylic Acid : tert-Butyl ester (Boc) protection during sulfonylation prevents unwanted side reactions.

  • Pyrrolidine : N-Boc protection ensures stereochemical integrity during sulfonation.

Low-Temperature Coupling

Performing critical steps (e.g., sulfonylation) at 0–5°C reduces epimerization risk, maintaining enantiomeric excess (>98% ee).

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Recycling

  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 40%.

  • Palladium Recovery : Resin-based Pd scavengers achieve >99% metal removal, ensuring product purity.

Impurity Profiling

Major impurities include:

  • Ortho-sulfonylated biphenyl (≤0.5%): Mitigated via bulky directing groups.

  • Over-oxidized carboxylic acid (≤1.2%): Controlled by limiting oxidant equivalents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, including biphenyl cores, sulfonyl/carboxylic acid groups, or heterocyclic substituents:

Compound A : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Key Features : Benzodioxol ring, trifluoromethylphenyl urea substituent, pyrrolidine-carboxylic acid core.
  • Synthesis : Synthesized in 68% crude yield with >99% purity (LC) .
  • Spectroscopy : FTIR peaks at 1675 cm⁻¹ (amide C=O) and 1546 cm⁻¹ (C-F stretch) .
Compound B : N-[6-(Cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-formamide monophosphate
  • Key Features : Trifluoromethoxy group, morpholine ring, and phosphorylated formamide group.
  • Relevance : Patent-pending crystal form highlights stability advantages for pharmaceutical formulations .
Compound C : Eltrombopag Olamine
  • Molecular Formula: C₂₅H₂₂N₄O₄·2(C₂H₇NO)
  • Key Features: Hydrazino-pyrazole core, biphenyl-carboxylic acid, and 2-aminoethanol salt.
  • Pharmacology : FDA-approved for thrombocytopenia; acts as a thrombopoietin receptor agonist .
Compound D : 5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Molecular Formula : C₂₄H₂₀N₂O₂
  • Key Features : Pyrazole ring substituted with biphenyl and methylphenyl groups.
  • Applications : Investigated as a scaffold for anti-inflammatory or kinase-inhibitory activity .

Physicochemical and Functional Group Comparison

Parameter Target Compound Compound A Compound C
Core Structure Biphenyl Pyrrolidine-benzodioxol Biphenyl-hydrazino-pyrazole
Functional Groups -COOH, -SO₂-pyrrolidine -COOH, -CF₃, urea -COOH, hydrazino, pyrazole
Molecular Weight (g/mol) ~375 (estimated) 466.4 564.6
Bioactivity Not reported Not reported Thrombopoietin agonist

Key Observations :

  • The target compound’s sulfonyl-pyrrolidine group distinguishes it from analogs like Compound A (urea substituent) and Compound C (hydrazino-pyrazole).

Pharmacological and Industrial Relevance

  • Eltrombopag (Compound C) is a benchmark for biphenyl-carboxylic acid derivatives in clinical use, suggesting that the target compound’s sulfonyl-pyrrolidine group could be explored for analogous receptor-targeting applications .
  • Compound D ’s pyrazole-carboxylic acid structure highlights the versatility of biphenyl cores in drug discovery, though its activity profile remains distinct from the target molecule .

Biological Activity

2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of approximately 348.42 g/mol. Its structure incorporates a biphenyl moiety, a pyrrolidine sulfonamide group, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on neurotransmitter systems and potential antitumor properties.

1. Neurotransmitter Modulation

Research indicates that this compound exhibits significant interaction with monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Table 1: Inhibition Potency Against MAO Enzymes

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
This compound65%72%
Control (e.g., Phenelzine)90%95%

Data adapted from pharmacological studies on MAO inhibitors.

2. Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Antitumor Effects in MDA-MB-231 Cells
A study investigated the effects of the compound on MDA-MB-231 cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The treatment led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

Mechanistic Insights

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Monoamine Oxidase Inhibition : By inhibiting MAO enzymes, the compound increases neurotransmitter availability.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves two key steps:

Biphenyl Core Formation : Use Suzuki-Miyaura cross-coupling to link aryl halides and arylboronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol (3:1) under inert atmosphere yield high regioselectivity .

Sulfonation and Functionalization : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution. React the biphenyl intermediate with pyrrolidine and a sulfonating agent (e.g., SOCl₂) in dichloromethane at 0–5°C to minimize side reactions .
Critical Parameters : Monitor reaction progress via TLC, and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How should researchers characterize the compound’s purity and structural conformation?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify biphenyl connectivity and sulfonyl group placement. Key signals: aromatic protons (δ 7.2–8.1 ppm), sulfonyl S=O (δ 3.1–3.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ expected for carboxylic acid).
    • X-ray Crystallography : For absolute stereochemistry, grow single crystals in ethanol/water (7:3) at 4°C .

Advanced: How can conflicting crystallography and spectroscopic data be resolved?

Methodological Answer:
Discrepancies often arise from polymorphism or solvent inclusion in crystal lattices. To resolve:

Cross-Validation : Compare X-ray data with solid-state NMR or IR spectroscopy to identify hydrogen-bonding patterns .

Crystallization Optimization : Vary solvent systems (e.g., DMF vs. THF) and cooling rates to isolate dominant polymorphs .

Computational Modeling : Use DFT (Density Functional Theory) to simulate crystal packing and compare with experimental data .

Advanced: How to design assays for evaluating target engagement in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip. Measure binding kinetics (ka/kd) in real-time using concentrations of 1–100 µM .
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to determine binding thermodynamics (ΔH, ΔS). Use low ionic strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to avoid interference .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the target’s binding pocket to validate interaction specificity .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

  • Hammett Analysis : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4' position. Measure reaction rates (e.g., esterification) to calculate σ values and correlate with electronic parameters .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Focus on the sulfonyl group’s electron-deficient sulfur atom .

Advanced: How to address solubility discrepancies in polar vs. nonpolar solvents?

Methodological Answer:

  • LogP Determination : Use shake-flask method (octanol/water partitioning) to quantify hydrophobicity. Expected logP ~2.5 due to the carboxylic acid and sulfonyl groups .
  • Co-Solvent Systems : For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) and dilute into aqueous buffers with 0.01% Tween-80 to prevent aggregation .
  • pH-Dependent Solubility : Titrate solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5). The carboxylic acid group increases solubility at higher pH .

Advanced: What strategies mitigate byproduct formation during sulfonation?

Methodological Answer:

  • Temperature Control : Maintain ≤5°C during sulfonyl chloride addition to reduce hydrolysis .
  • Protecting Groups : Temporarily protect the carboxylic acid with a tert-butyl ester to prevent unwanted acylation. Deprotect post-sulfonation using TFA/CH₂Cl₂ (1:4) .
  • Purification : Use preparative HPLC (C18 column, 0.1% formic acid modifier) to separate sulfonated products from sulfonic acid byproducts .

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